(2-Chloropyridin-4-YL)methanesulfonyl chloride (2-Chloropyridin-4-YL)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1062069-19-5
VCID: VC17785869
InChI: InChI=1S/C6H5Cl2NO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2
SMILES:
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol

(2-Chloropyridin-4-YL)methanesulfonyl chloride

CAS No.: 1062069-19-5

Cat. No.: VC17785869

Molecular Formula: C6H5Cl2NO2S

Molecular Weight: 226.08 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloropyridin-4-YL)methanesulfonyl chloride - 1062069-19-5

Specification

CAS No. 1062069-19-5
Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
IUPAC Name (2-chloropyridin-4-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C6H5Cl2NO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2
Standard InChI Key SUPWQZXSOVSBFA-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1CS(=O)(=O)Cl)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methanesulfonyl chloride group at the 4-position. The sulfonyl chloride moiety (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions. The IUPAC name, (2-chloropyridin-4-yl)methanesulfonyl chloride, reflects this substitution pattern . Its SMILES notation, C1=CN=C(C=C1CS(=O)(=O)Cl)Cl, and InChIKey, SUPWQZXSOVSBFA-UHFFFAOYSA-N , provide unambiguous structural identification.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight226.08 g/mol
DensityNot reported-
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coefficient)2.54 (estimated)

The absence of reported melting and boiling points suggests challenges in isolation due to its reactivity. Computational estimates of LogP indicate moderate lipophilicity, influencing its solubility in organic solvents like toluene and dichloromethane .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sulfonation of 2-chloro-4-picoline followed by chlorination. A representative method involves:

  • Sulfonation: Reacting 2-chloro-4-methylpyridine with chlorosulfonic acid to form the sulfonic acid intermediate.

  • Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Industrial-Scale Processes

Patent US7772403B2 details a continuous flow synthesis approach optimized for scalability:

  • Reaction Setup: A jacketed reactor charged with acetic acid, hydrogen peroxide, and chlorine gas under controlled temperatures (6–15°C).

  • Key Steps:

    • Oxidation of sulfoxide intermediates using hydrogen peroxide.

    • Chlorination with gaseous chlorine to achieve complete conversion.

    • Purification via sequential solvent evaporation (toluene) and crystallization (iso-hexane), yielding >95% purity .

This method emphasizes efficiency, with a 96% yield reported in optimized batches .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement by nucleophiles:

  • With Amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in drug discovery. For example, reaction with primary amines produces stable sulfonamide derivatives under mild conditions.

  • With Alcohols: Generates sulfonate esters, though slower kinetics necessitate base catalysts like triethylamine.

Stability Considerations

The compound is moisture-sensitive, hydrolyzing to the sulfonic acid in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Sulfonamide derivatives of this compound exhibit kinase inhibitory activity, making them candidates for anticancer therapies. For instance, analogs have shown promise in targeting EGFR (epidermal growth factor receptor) mutations.

Agrochemical Development

The sulfonyl chloride moiety is leveraged in synthesizing herbicides and fungicides. Its reactivity with heterocyclic amines enables the creation of compounds with enhanced bioavailability and environmental stability.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
(2-Methylpyridin-4-yl)methanesulfonyl chlorideC₇H₈ClNO₂SMethyl substituent reduces electrophilicity
(4-Chloro-6-methylpyrimidin-2-yl)methanesulfonyl chlorideC₆H₅Cl₂N₂O₂SPyrimidine ring alters electronic properties
(2-Methoxypyridin-4-yl)methanesulfonyl chlorideC₇H₈ClNO₃SMethoxy group enhances solubility in polar solvents

The chlorine atom in (2-Chloropyridin-4-YL)methanesulfonyl chloride increases leaving-group ability compared to methyl or methoxy analogs, enhancing its utility in SN2 reactions.

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